(2S,3R)-3-(3,4-Dihydroxyphenyl)-2-[3-(4-fluorophenyl)propylamino]-3-hydroxy-1-pyrrolidin-1-ylpropan-1-one;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SM 11044 is a novel compound known for its unique pharmacological properties. It has been identified as an atypical β-adrenoceptor agonist, which means it interacts with β-adrenoceptors in a manner distinct from traditional agonists. This compound has shown potential in inducing relaxation of depolarized rat colon and inhibiting leukotriene B4-induced chemotaxis of guinea pig eosinophils .
Chemical Reactions Analysis
SM 11044 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
Chemistry: It is used as a model compound to study the interactions with β-adrenoceptors and other related proteins.
Biology: The compound has been shown to inhibit leukotriene B4-induced chemotaxis of guinea pig eosinophils, making it a potential candidate for studying inflammatory responses.
Medicine: SM 11044’s ability to induce relaxation of depolarized rat colon suggests potential therapeutic applications in gastrointestinal disorders.
Industry: The compound’s unique properties make it a valuable tool in the development of new pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of SM 11044 involves its interaction with β-adrenoceptors. Unlike traditional β-adrenoceptor agonists, SM 11044 binds to a novel binding protein that is distinct from β1, β2, and β3-adrenoceptors. This interaction leads to the relaxation of depolarized rat colon and inhibition of leukotriene B4-induced chemotaxis of guinea pig eosinophils. The molecular targets and pathways involved in these effects are still under investigation .
Comparison with Similar Compounds
SM 11044 is unique in its interaction with a novel binding protein distinct from traditional β-adrenoceptors. Similar compounds include:
Isoproterenol: A non-selective β-adrenoceptor agonist.
BRL 37344: A selective β3-adrenoceptor agonist.
Cyanopindolol: A β-adrenoceptor antagonist. Unlike these compounds, SM 11044 exhibits unique binding properties and biological effects, making it a valuable tool for scientific research
Properties
CAS No. |
142784-65-4 |
---|---|
Molecular Formula |
C22H28BrFN2O4 |
Molecular Weight |
483.4 g/mol |
IUPAC Name |
(2S,3R)-3-(3,4-dihydroxyphenyl)-2-[3-(4-fluorophenyl)propylamino]-3-hydroxy-1-pyrrolidin-1-ylpropan-1-one;hydrobromide |
InChI |
InChI=1S/C22H27FN2O4.BrH/c23-17-8-5-15(6-9-17)4-3-11-24-20(22(29)25-12-1-2-13-25)21(28)16-7-10-18(26)19(27)14-16;/h5-10,14,20-21,24,26-28H,1-4,11-13H2;1H/t20-,21+;/m0./s1 |
InChI Key |
VGHBGPUSJITFJL-JUDYQFGCSA-N |
SMILES |
C1CCN(C1)C(=O)C(C(C2=CC(=C(C=C2)O)O)O)NCCCC3=CC=C(C=C3)F.Br |
Isomeric SMILES |
C1CCN(C1)C(=O)[C@H]([C@@H](C2=CC(=C(C=C2)O)O)O)NCCCC3=CC=C(C=C3)F.Br |
Canonical SMILES |
C1CCN(C1)C(=O)C(C(C2=CC(=C(C=C2)O)O)O)NCCCC3=CC=C(C=C3)F.Br |
Appearance |
Solid powder |
Key on ui other cas no. |
142784-65-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3-(3,4-dihydroxyphenyl)-N-(3-(4-fluorophenyl)propyl)serine pyrrolidine amide hydrobromide Pyrrolidine, 1-(3-(3,4-dihydroxyphenyl)-2-((3-(4-fluorophenyl)propyl)amino)-3-hydroxy-1-oxopropyl)-, monohydrobromide, (R-(R*,S*))- SM 11044 SM-11044 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.